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molecular formula C11H17ClN4 B8423005 3-[4-(2-Pyrimidinyl)piperazinyl]propyl chloride

3-[4-(2-Pyrimidinyl)piperazinyl]propyl chloride

Cat. No. B8423005
M. Wt: 240.73 g/mol
InChI Key: SIAOZTGWWPNJOD-UHFFFAOYSA-N
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Patent
US04598078

Procedure details

A mixture of 1-(2-pyrimidinyl)piperazine (2 g; 12.2 mmol), acetone (2 ml), 1-bromo-3-chloropropane (2.5 g; 15.9 mmol) and a 25% aqueous sodium hydroxide solution (1.9 ml) was stirred at room temperature for 6 hours. After completion of the reaction, the resultant mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 1-(3-chloropropyl)-4-(2-pyrimidinyl)piperazine. IR νmaxFilm (cm-1): 1595, 1550, 1500.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.CC(C)=O.Br[CH2:18][CH2:19][CH2:20][Cl:21].[OH-].[Na+]>O>[Cl:21][CH2:20][CH2:19][CH2:18][N:10]1[CH2:11][CH2:12][N:7]([C:2]2[N:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:8][CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCNCC1
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
2.5 g
Type
reactant
Smiles
BrCCCCl
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1CCN(CC1)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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